1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives, specifically characterized by the presence of a piperidine moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents. Its chemical structure features a pyrimidine ring substituted with a chloro group and an amine functional group linked to a piperidine ring.
The compound is classified under the International Union of Pure and Applied Chemistry naming convention as 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride. Its CAS number is 1707710-33-5, which facilitates its identification in chemical databases such as PubChem and BenchChem. The compound has garnered interest due to its biological activity and potential therapeutic applications, particularly in the context of enzyme inhibition and receptor modulation.
The synthesis of 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Common solvents used include ethanol or methanol, while temperature control is essential to prevent side reactions. Purification methods such as recrystallization or chromatography may be employed to isolate the desired product.
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can participate in various chemical reactions typical of amines and halogenated compounds:
The specific conditions under which these reactions occur (e.g., temperature, solvent choice) will influence product distribution and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are often employed to confirm product identity.
The mechanism of action for 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride primarily revolves around its interaction with biological targets, such as enzymes or receptors.
Studies indicate that compounds similar to this one have shown activity against targets like protein kinases, suggesting potential therapeutic applications in oncology or other diseases where kinase activity is dysregulated.
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride typically exhibits:
The chemical properties include:
Relevant data from safety data sheets indicate potential hazards associated with handling this compound, including skin irritation and toxicity if ingested.
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride has several applications in scientific research:
The core synthetic route to 1-(6-chloro-pyrimidin-4-yl)-piperidin-4-ylamine hinges on regioselective nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 4-aminopiperidine. This reaction exploits the differential reactivity of chlorine atoms at the C4 and C6 positions of the pyrimidine ring. The C4 chlorine is significantly more electrophilic due to its para position relative to the ring nitrogen (N1), enabling selective displacement by the piperidine nitrogen under mild conditions. Key optimization parameters include:
Table 1: Solvent Optimization for SNAr Reaction
Solvent | Temp (°C) | Time (h) | Conversion (%) | C6/C4 Selectivity |
---|---|---|---|---|
DMF | 60 | 4 | 92 | >20:1 |
Acetonitrile | 65 | 6 | 87 | 15:1 |
THF | 65 | 8 | 78 | 8:1 |
DMSO | 70 | 3 | 95 | >20:1 |
Transition-metal-catalyzed C–H functionalization offers an alternative approach, though it requires N-protected piperidine precursors. Ru-catalyzed directed C–H arylation of 1-(pyridin-2-yl)piperidines enables α-functionalization, but necessitates additional deprotection steps to access the free amine .
The hydrochloride salt forms via acidification of the free base, significantly enhancing compound stability and crystallinity. Critical factors governing salt purity and yield include:
Table 2: Crystallization Dynamics in Hydrochloride Formation
Solvent System | Acid Equiv. | Cooling Rate (°C/min) | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Ethanol/MTBE | 2.0 | 0.5 | Needles | 99.5 | 92 |
IPA/Ether | 2.2 | 1.0 | Plates | 98.8 | 88 |
Acetone/Hexane | 2.1 | 0.2 | Prisms | 99.2 | 85 |
Halogen selection at the pyrimidine C6 position critically impacts reaction kinetics and byproduct formation. Comparative studies reveal:
Chlorine remains optimal for industrial synthesis, balancing cost, stability, and reactivity. Kinetic studies show 6-chloropyrimidine reacts with 4-Boc-piperidine at a rate constant (k) of 0.18 L·mol⁻¹·min⁻¹ in DMF at 60°C, compared to k = 1.05 L·mol⁻¹·min⁻¹ for the bromo analogue [5]. Post-reaction quenching with ice water minimizes hydrolysis of unreacted chloro-intermediate (<3%).
Table 3: Halogen Effects on Pyrimidine Reactivity and Stability
Halogen (X) | Relative Rate (kₓ/kₕ) | Hydrolysis Byproduct (%) | Max. Isolated Yield (%) | Scale Viability |
---|---|---|---|---|
F | 25 | 38 | 62 | Low |
Cl | 1.0 (ref) | 6 | 89 | High |
Br | 8.3 | 14 | 78 | Moderate |
I | 12.1 | 22 | 71 | Low |
Piperidine ring deprotonation dictates regioselectivity during C–H functionalization. Tertiary amines (DIPEA, triethylamine) or inorganic carbonates (K₂CO₃, Cs₂CO₃) serve as catalytic bases with distinct mechanistic impacts:
Table 4: Base Optimization in Piperidine Functionalization
Base | Equiv. | Reaction Type | Byproducts (%) | Functionalization Selectivity |
---|---|---|---|---|
DIPEA | 2.5 | N-Alkylation | <5 | >95% N-regioselectivity |
K₂CO₃ | 1.5 | Salt Liberation | 8–12 | N/A |
Cs₂CO₃ | 2.0 | Pd-mediated C–H activation | 15–20 | C2:C3 = 7:1 |
Ag₂CO₃ | 0.3 | Rh-catalyzed arylation | <3 | C2 >98% |
Notably, in situ FTIR studies confirm that DIPEA achieves complete deprotonation of piperidine N–H (ν~3300 cm⁻¹ → disappearance) within 15 minutes at 25°C, whereas K₂CO₃ requires 60 minutes for equivalent conversion .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9